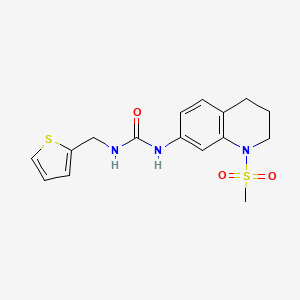
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C16H19N3O3S2. It contains a tetrahydroquinoline ring and a thiophene group. The structural arrangement plays a crucial role in its properties and biological activity.
Aplicaciones Científicas De Investigación
PNMT Inhibition and Selectivity
Research has shown that compounds structurally related to 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea exhibit potent inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine from norepinephrine. For instance, the study by Grunewald et al. (1997) revealed that the presence of an acidic hydrogen in the aminosulfonyl group significantly contributes to the selectivity of these inhibitors towards PNMT over the alpha2-adrenoceptor, highlighting the importance of specific functional groups in enhancing enzyme selectivity (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Anticonvulsant Activity
Another area of application is in the development of anticonvulsant medications. Thakur et al. (2017) synthesized a series of derivatives and evaluated their anticonvulsant activity, finding that certain compounds were significantly effective in models of induced convulsions. This suggests the potential of such compounds in the treatment of seizure disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).
Anticancer Potential
Compounds related to this compound have also been investigated for their anticancer properties. Liu et al. (2015) developed a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which were found to be potent histone deacetylase (HDAC) inhibitors and showed cytotoxicity against PC-3 cancer cells. This research suggests a promising avenue for the development of new cancer therapeutics (Liu et al., 2015).
Mechanosynthesis Applications
Additionally, the mechanosynthesis approach has been applied to the preparation of sulfonyl-(thio)ureas, including anti-diabetic drugs like tolbutamide, chlorpropamide, and glibenclamide, showcasing the efficiency and environmental benefits of mechanochemical methods in drug synthesis. This highlights the versatility and applicability of such compounds in pharmaceutical manufacturing (Tan, Štrukil, Mottillo, & Friščić, 2014).
Safety and Hazards
This compound is toxic and flammable. It poses risks to health and should be handled with care. Detailed safety information would require specific data from reliable sources.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)19-8-2-4-12-6-7-13(10-15(12)19)18-16(20)17-11-14-5-3-9-23-14/h3,5-7,9-10H,2,4,8,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUOMQRWLSAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)
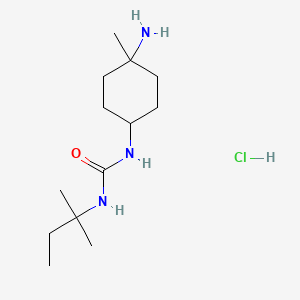
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2739751.png)
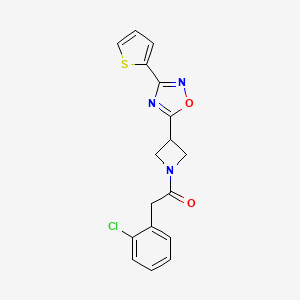
![(E)-4-(Dimethylamino)-N-[(3-imidazol-1-ylcyclobutyl)methyl]but-2-enamide](/img/structure/B2739756.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)
![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)
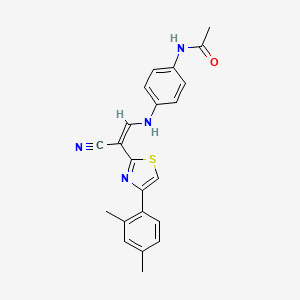
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2739763.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2739764.png)
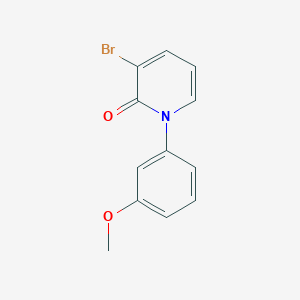
![5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2739768.png)
